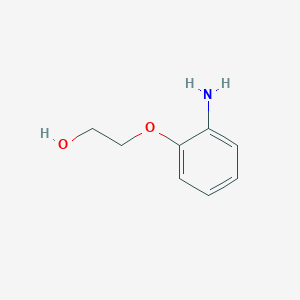

2-(2-Aminophenoxy)ethanol

CAS No.: 42876-07-3

Cat. No.: VC5992284

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42876-07-3 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.181 |

| IUPAC Name | 2-(2-aminophenoxy)ethanol |

| Standard InChI | InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2 |

| Standard InChI Key | UNJDMWQMPZNWOT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N)OCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physical Properties

2-(2-Aminoethoxy)ethanol (C₄H₁₁NO₂) has a molecular weight of 105.14 g/mol and a linear structure combining an ethoxy chain and a primary amine group. Key physical properties include:

| Property | Value | Source Citation |

|---|---|---|

| Boiling Point | 218–224°C | |

| Flash Point | 127°C (DIN 51758) | |

| Flammability Limits | 2.0–15.5% (v/v) | |

| Solubility | Miscible with water, alcohols |

The compound’s low freezing point (-45°C) and high thermal stability make it suitable for cold-weather applications . Its vapor pressure and density remain unspecified in available literature.

Structural Isomerism and Functional Groups

2-(2-Aminoethoxy)ethanol is isomeric with diethanolamine (DEA) but differs in toxicity and reactivity. The primary amine group enables rapid amidation, while the ethoxy spacer enhances solubility in polar solvents . Nuclear magnetic resonance (NMR) studies confirm proton environments consistent with its structure, as illustrated in patent data .

Synthesis and Industrial Production

Gabriel Synthesis Method

A patent (US11155516B2) details a three-step synthesis route :

-

Tosylation of Diethylene Glycol: Reacting diethylene glycol with p-toluenesulfonyl chloride yields 5-tosyloxy-3-oxapentanol.

-

Phthalimide Protection: Potassium phthalate reacts with the tosylated intermediate in dry dimethylformamide (DMF) to form 2-(2-phthalimidoethoxy)ethanol.

-

Deprotection with Hydrazine: Hydrazine monohydrate removes the phthalimide group under reflux (85–95°C for 24 hours), yielding 2-(2-aminoethoxy)ethanol with 55% purity after chloroform extraction .

This method avoids high-pressure conditions and reduces byproduct formation compared to traditional approaches.

Scalability and Purification

Key parameters for industrial scaling include:

-

Molar Ratios: 0.4–0.6 for tosylated intermediate to potassium phthalate.

-

Solvent Systems: Chloroform for phase separation and silica gel chromatography (n-hexane:ethyl acetate, 3:7) for purification .

-

Reaction Monitoring: Thin-layer chromatography (TLC) ensures reaction completion.

Environmental Impact and Regulatory Status

Regulatory Approvals

-

EU REACH: Registered for industrial use with restrictions on consumer applications.

-

US EPA: Approved for gas treatment under the Toxic Substances Control Act (TSCA).

Future Directions and Research Gaps

Green Synthesis Routes

Catalytic hydrogenation of nitro precursors could reduce reliance on hydrazine, a toxic reagent .

Advanced Applications

Exploration in CO₂ capture membranes and proton-exchange fuel cells is ongoing. Computational models predict a 15% efficiency gain in membrane selectivity when using 2-(2-aminoethoxy)ethanol-based polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume